molecular formula C22H16O6S B11411244 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate

Cat. No.: B11411244
M. Wt: 408.4 g/mol
InChI Key: VCRKPWGHJSMGMB-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a benzoxathiol ring fused with a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl acetic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This is followed by cyclization using sulfur and a suitable oxidizing agent to form the benzoxathiol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anti-inflammatory action could be due to the inhibition of cyclooxygenase enzymes, while its anti-tumor effects might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetate moiety and exhibit similar chemical reactivity.

    Benzoxathiol derivatives: Compounds with the benzoxathiol ring structure, which may have similar biological activities.

Uniqueness

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate is unique due to the combination of the benzoxathiol and phenoxyacetate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H16O6S

Molecular Weight

408.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-phenoxyacetate

InChI

InChI=1S/C22H16O6S/c1-25-15-9-7-14(8-10-15)18-11-17(12-19-21(18)28-22(24)29-19)27-20(23)13-26-16-5-3-2-4-6-16/h2-12H,13H2,1H3

InChI Key

VCRKPWGHJSMGMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4)SC(=O)O3

Origin of Product

United States

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